2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol
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Overview
Description
2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol is an organic compound that features a methoxyphenyl group and a piperidinyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol typically involves the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reducing agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
Oxidation: 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)acetone
Reduction: 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethane
Substitution: 2-(3-Halophenyl)-2-(piperidin-1-yl)ethanol
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol can be used as an intermediate for the preparation of more complex molecules.
Biology
The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
Industry
In the industrial sector, the compound might be used in the synthesis of specialty chemicals or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol would depend on its specific interactions with molecular targets. For example, if it acts on a receptor, it might mimic or inhibit the natural ligand, thereby modulating the receptor’s activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethanol
- 2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethanol
Uniqueness
2-(3-Methoxyphenyl)-2-(piperidin-1-yl)ethanol is unique due to the presence of the piperidine ring, which can impart different pharmacological properties compared to similar compounds with different nitrogen-containing rings.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-7-5-6-12(10-13)14(11-16)15-8-3-2-4-9-15/h5-7,10,14,16H,2-4,8-9,11H2,1H3 |
InChI Key |
HZKUDPSCWJQPEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CO)N2CCCCC2 |
Origin of Product |
United States |
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